molecular formula C12H16N2O3 B1391611 6-(Piperidin-4-ylmethoxy)nicotinic acid CAS No. 1216644-32-4

6-(Piperidin-4-ylmethoxy)nicotinic acid

Cat. No.: B1391611
CAS No.: 1216644-32-4
M. Wt: 236.27 g/mol
InChI Key: CZICASLHHWZKRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Piperidin-4-ylmethoxy)nicotinic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring attached to a methoxy group and a nicotinic acid moiety

Scientific Research Applications

Chemistry: In chemistry, 6-(Piperidin-4-ylmethoxy)nicotinic acid is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound has been studied for its biological activity, including its potential as an inhibitor of certain enzymes. It has shown promise in inhibiting lysine-specific demethylase 1 (LSD1), which is involved in epigenetic regulation.

Medicine: In the medical field, this compound is being explored for its therapeutic potential. Its ability to modulate enzyme activity makes it a candidate for the development of new drugs.

Industry: The compound is also used in various industrial applications, such as in the production of pharmaceuticals and agrochemicals. Its versatility and reactivity make it a valuable component in the synthesis of a wide range of products.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(Piperidin-4-ylmethoxy)nicotinic acid typically involves the following steps:

  • Starting Materials: Piperidin-4-ylmethanol and nicotinic acid are the primary starting materials.

  • Reaction Conditions: The reaction is usually carried out under reflux conditions with a suitable catalyst, such as a strong acid or base, to facilitate the formation of the desired product.

  • Purification: The product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure cost-effectiveness and scalability. Continuous flow reactors and automated systems are often employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 6-(Piperidin-4-ylmethoxy)nicotinic acid can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form derivatives with different functional groups.

  • Reduction: Reduction reactions can be used to modify the compound's structure.

  • Substitution: Substitution reactions can introduce new substituents at specific positions on the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.

Mechanism of Action

The mechanism by which 6-(Piperidin-4-ylmethoxy)nicotinic acid exerts its effects involves its interaction with specific molecular targets. For example, its inhibition of LSD1 involves binding to the enzyme's active site, preventing it from demethylating histone proteins. This modulation of epigenetic marks can have significant effects on gene expression and cellular function.

Comparison with Similar Compounds

  • 3-(Piperidin-4-ylmethoxy)pyridine: This compound is structurally similar but lacks the carboxylic acid group.

  • 4-(Piperidin-4-ylmethoxy)pyridine: Another closely related compound with a different substitution pattern.

Uniqueness: 6-(Piperidin-4-ylmethoxy)nicotinic acid stands out due to its combination of the piperidine ring and the nicotinic acid moiety, which provides unique chemical and biological properties. Its ability to interact with specific molecular targets and modulate enzyme activity makes it distinct from other similar compounds.

Properties

IUPAC Name

6-(piperidin-4-ylmethoxy)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O3/c15-12(16)10-1-2-11(14-7-10)17-8-9-3-5-13-6-4-9/h1-2,7,9,13H,3-6,8H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZICASLHHWZKRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1COC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 3
Reactant of Route 3
6-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 4
Reactant of Route 4
6-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 5
Reactant of Route 5
6-(Piperidin-4-ylmethoxy)nicotinic acid
Reactant of Route 6
Reactant of Route 6
6-(Piperidin-4-ylmethoxy)nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.